molecular formula C4H8S B1445990 TETRAHYDROTHIOPHENE-2,2,5,5-D4 CAS No. 31081-24-0

TETRAHYDROTHIOPHENE-2,2,5,5-D4

Cat. No.: B1445990
CAS No.: 31081-24-0
M. Wt: 92.2 g/mol
InChI Key: RAOIDOHSFRTOEL-KHORGVISSA-N
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Description

TETRAHYDROTHIOPHENE-2,2,5,5-D4 is a deuterated analog of thiolane, a sulfur-containing heterocyclic compound Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TETRAHYDROTHIOPHENE-2,2,5,5-D4 typically involves the deuteration of thiolane. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under high pressure and elevated temperatures to ensure complete deuteration.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

TETRAHYDROTHIOPHENE-2,2,5,5-D4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the compound back to its thiolane form using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid as a solvent, room temperature.

    Reduction: LiAlH4, ether as a solvent, low temperatures.

    Substitution: Nucleophiles such as alkyl halides, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiolane.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

TETRAHYDROTHIOPHENE-2,2,5,5-D4 has several applications in scientific research:

    Chemistry: Used as a model compound in studies of deuterium isotope effects and reaction mechanisms.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.

Mechanism of Action

The mechanism of action of TETRAHYDROTHIOPHENE-2,2,5,5-D4 involves its interaction with molecular targets through its sulfur atom and deuterium atoms. The presence of deuterium can influence the compound’s binding affinity and reactivity, leading to altered biological and chemical behavior. The pathways involved include:

    Enzyme Inhibition: The compound can act as an inhibitor of enzymes that interact with sulfur-containing substrates.

    Metabolic Pathways: Deuterium incorporation can affect the metabolic stability and degradation pathways of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,2,5,5-Tetramethyltetrahydrofuran (TMTHF): A non-peroxide forming ether with similar solvent properties.

    2,5-Dimethylfuran: Another heterocyclic compound with different reactivity due to the absence of sulfur.

Uniqueness

TETRAHYDROTHIOPHENE-2,2,5,5-D4 is unique due to its deuterium content, which imparts distinct physical and chemical properties compared to its non-deuterated analogs. This uniqueness makes it valuable in studies of isotope effects and in applications requiring enhanced stability and altered reactivity.

Properties

IUPAC Name

2,2,5,5-tetradeuteriothiolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8S/c1-2-4-5-3-1/h1-4H2/i3D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAOIDOHSFRTOEL-KHORGVISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCSC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCC(S1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

92.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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